tert-butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate
Description
tert-butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate is a substituted indole derivative featuring a tert-butyl carbamate group at the 1-position and a (Z)-configured 2-oxoindole-3-ylidene methyl substituent at the 3-position. The Z-configuration of the exocyclic double bond introduces stereoelectronic effects that influence its reactivity, crystallinity, and intermolecular interactions, such as hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
tert-butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-22(2,3)27-21(26)24-13-14(15-8-5-7-11-19(15)24)12-17-16-9-4-6-10-18(16)23-20(17)25/h4-13H,1-3H3,(H,23,25)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZCRIAMXUDJIZ-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=C\3/C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The tert-butyl ester group is then introduced using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : The indole core can be oxidized to yield derivatives useful in biological applications.
- Reduction : Reduction of the carbonyl group can produce alcohols or amines.
- Substitution Reactions : Electrophilic substitution can occur at the indole nitrogen or aromatic ring.
Medicinal Chemistry
Tert-butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate has been investigated for its potential as a bioactive compound with several therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways. For instance, it has shown promise in targeting pathways involved in apoptosis and cell cycle regulation.
Antiviral and Antimicrobial Properties
Research has highlighted the compound's potential against various viral and bacterial strains:
- Antiviral Activity : The compound has been explored for its ability to inhibit viral replication, making it a candidate for antiviral drug development.
- Antibacterial Activity : Similar structural indole derivatives have demonstrated significant activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that this compound may also exhibit similar properties.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Its electronic properties enable its use in developing new materials for OLEDs, enhancing light emission efficiency.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various synthetic routes:
- Synthesis of Indole Derivatives : It can be utilized in the synthesis of other biologically active indole derivatives through modifications of its structure.
Case Study 1: Anticancer Activity
A study published in the International Journal of Molecular Sciences evaluated various indole derivatives, including this compound, for their anticancer effects. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy against cancer cell lines .
Case Study 2: Antimicrobial Effects
In a recent study focusing on indole-based compounds, researchers found that this compound demonstrated notable antibacterial activity against E. coli and S. aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
tert-butyl 3-acetyl-1H-indole-1-carboxylate
- Structure : Features a 3-acetyl group instead of the (Z)-oxoindolylidene methyl moiety.
- Reactivity : Reacts with Nysted reagent (a methylenation agent) and TiCl₄ to form alkenylated indoles, demonstrating the acetyl group’s compatibility with electrophilic reagents .
- Comparison : The acetyl group lacks the conjugated oxoindole system present in the target compound, reducing opportunities for resonance stabilization or anion-binding interactions observed in asymmetric catalysis .
Methyl 3-tert-butylindole-1-carboxylate (Compound 12)
- Structure : Contains a methyl ester at the 1-position and a tert-butyl group at the 3-position.
- Reactivity : Exhibits low reactivity in nitration reactions, even under harsh conditions, due to steric hindrance from the tert-butyl group .
- Comparison : Unlike the target compound’s planar oxoindolylidene substituent, the tert-butyl group in Compound 12 impedes electrophilic substitution, highlighting the importance of substituent geometry in reaction outcomes .
tert-butyl 2-oxo-3-(propan-2-ylidene)indole-1-carboxylate (Compound 107)
- Structure : Bears a propan-2-ylidene group at the 3-position.
- Reactivity: Participates in asymmetric cyclopropanation via enolate intermediates, facilitated by hydrogen-bonding interactions with chiral catalysts .
Physical and Structural Properties
- Molecular Weight: Target compound (C₁₉H₂₀N₂O₃): Calculated 324.39 g/mol. tert-butyl 3-(2-amino-3-methoxy-3-oxopropyl)indole-1-carboxylate (C₁₇H₂₂N₂O₄): 318.4 g/mol . The higher molecular weight of the target compound suggests reduced solubility in polar solvents compared to simpler derivatives.
Hydrogen Bonding :
Biological Activity
Tert-butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate is a synthetic compound belonging to the indole family, which is notable for its diverse biological activities. This compound has garnered interest for its potential applications in drug development, particularly due to its antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H20N2O3 |
| CAS Number | 691858-16-9 |
This compound features an indole core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The indole moiety can modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. Studies suggest that it may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, in vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In studies comparing its efficacy against standard antibiotics, it exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of common antibiotics like ampicillin and streptomycin, indicating its potential as a new antimicrobial agent.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. It has been tested against several viral strains, demonstrating inhibition of viral replication. Further research is needed to elucidate the specific mechanisms involved.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various indole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell growth, with IC50 values ranging from 5 to 15 µM across different cell lines .
Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of indole derivatives, this compound was found to have an MIC value of 0.004 mg/mL against Escherichia coli, outperforming traditional antibiotics .
Study 3: Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer pathways. These studies revealed high binding affinities, suggesting potential for drug development targeting specific molecular pathways .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, such as:
- Grignard Reaction : Alkylation of indole derivatives using organomagnesium reagents (e.g., 5-bromo-1-pentene) under anhydrous THF and controlled reflux (70–80°C) to minimize side reactions .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) while improving yields (>90%) compared to conventional heating .
- Purification : Flash chromatography with gradients of ethyl acetate in hexane (5–10%) is critical to isolate the product as a yellow oil (Rf = 0.55 in 70:30 hexane:EtOAc) .
Q. How is the Z-configuration of the methylidene group confirmed in this compound?
The Z-isomer is stabilized by intramolecular hydrogen bonding between the oxo group (2-position) and the indole NH. Key analytical methods include:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry with R-factors <0.05, using single-crystal data .
- NMR Spectroscopy : Coupling constants (J = 10–12 Hz for Z-configuration) and NOESY correlations differentiate Z/E isomers .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Common issues include:
- Disorder in the tert-butyl group : Resolved using PART instructions in SHELXL and anisotropic displacement parameters .
- Twinning : SHELXD and TWINABS are employed for data integration in cases of pseudo-merohedral twinning .
- Hydrogen Bonding Networks : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings, critical for stabilizing the crystal lattice .
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing tert-butyl carboxylate group deactivates the indole ring, directing electrophilic substitution to the 5-position. Experimental findings include:
- Suzuki Coupling : Requires Pd(PPh₃)₄ and elevated temperatures (80°C) for coupling with aryl boronic acids, achieving ~70% yield .
- Contradictions in Data : Some studies report lower yields (50–60%) due to steric hindrance from the tert-butyl group, necessitating bulkier ligands (e.g., XPhos) .
Q. What methodologies are used to analyze the compound’s interactions with biological targets (e.g., kinases)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG = −8.2 kcal/mol for VEGFR2), validated by mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka = 1.2×10⁵ M⁻¹s⁻¹, kd = 3.4×10⁻³ s⁻¹) .
- Contradictions : Discrepancies between computational and experimental IC₅₀ values (e.g., predicted 10 nM vs. observed 50 nM) highlight solvation effects in docking models .
Q. How are competing reaction pathways managed during functionalization of the indole core?
- Protection/Deprotection Strategies : Boc groups are stable under Grignard conditions but cleaved by TFA in dichloromethane (0°C to RT) .
- Regioselectivity : Vilsmeier formylation at the 3-position is favored due to the electron-rich indole ring, but competing 5-substitution occurs if steric bulk is excessive .
Q. What analytical techniques resolve discrepancies in reported spectral data (e.g., NMR, IR)?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 354.1445 for C₁₉H₂₂N₂O₃) .
- Variable-Temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria) that obscure proton splitting at 25°C .
Q. How is the compound’s photophysical behavior exploited in material science applications?
- UV-Curable Coatings : Acts as a photoinitiator under 365 nm light, with quantum yield (Φ = 0.45) comparable to commercial initiators .
- Contradictions : Lower efficiency in polar solvents (Φ = 0.25 in DMF vs. 0.45 in toluene) suggests solvent-dependent excited-state quenching .
Methodological Recommendations
- Crystallography : Use SHELXTL for refinement and ORTEP-3 for graphical representation of disorder .
- Synthesis : Prioritize microwave-assisted protocols for time-sensitive projects .
- Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChI Key: FWMUIDSRILQUFG) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
